5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole
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Description
5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H18N8O and its molecular weight is 314.353. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase , a unique member of the receptor tyrosine kinases (RTKs) expressed in both normal and malignant cells . c-Met is a cell-surface receptor for hepatocyte growth factor (HGF), a pleiotropic cytokine that conveys a unique combination of pro-migratory, anti-apoptotic, and mitogenic signals .
Mode of Action
The compound interacts with its target, the c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways mediated by c-Met, leading to changes in cellular processes such as cell growth and migration .
Biochemical Pathways
The c-Met kinase is involved in several biochemical pathways, including those related to cell growth, survival, and migration . By inhibiting c-Met, the compound can disrupt these pathways, potentially leading to reduced tumor growth and spread .
Result of Action
The inhibition of c-Met by the compound can lead to a decrease in the growth and spread of tumor cells . This can result in a reduction in tumor size and potentially improve patient outcomes .
Properties
IUPAC Name |
3-methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8O/c1-11-16-14(23-19-11)9-20-5-2-6-21(8-7-20)13-4-3-12-17-15-10-22(12)18-13/h3-4,10H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZLZUQZNWCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.